(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects the complex stereochemical arrangement and functional group organization within its molecular structure. According to authoritative chemical databases, the complete International Union of Pure and Applied Chemistry name is (2R,3R)-1-(2-methoxyethyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple chiral centers and substituent groups.
The stereochemical descriptors (2R,3R) indicate the absolute configuration at the two chiral centers present in the pyrrolidine ring system. The R configuration at position 2 designates the spatial arrangement around the carbon atom bearing the 3-methylphenyl substituent, while the R configuration at position 3 specifies the stereochemistry at the carbon bearing the carboxylic acid functional group. These stereochemical assignments are determined using the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning absolute configuration based on atomic number and connectivity patterns.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=CC=C1)[C@H]2C@@HC(=O)O, which captures the complete connectivity and stereochemical information in a linear format. The International Chemical Identifier representation provides an even more detailed structural description: InChI=1S/C15H19NO4/c1-10-4-3-5-11(8-10)14-12(15(18)19)9-13(17)16(14)6-7-20-2/h3-5,8,12,14H,6-7,9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1.
The compound features a five-membered pyrrolidine ring as its core structure, with the nitrogen atom forming part of the heterocyclic framework. The pyrrolidine ring system is substituted at multiple positions, creating a complex three-dimensional molecular architecture. The 2-position bears a 3-methylphenyl group (also known as meta-tolyl), while the 3-position contains a carboxylic acid functional group. The nitrogen atom at position 1 is substituted with a 2-methoxyethyl chain, and position 5 contains a ketone functionality that forms part of the lactam structure.
Chemical Abstracts Service Registry Number and Alternative Synonyms
Multiple synonyms and alternative names exist for this compound in various chemical databases and literature sources. The most commonly encountered synonyms include (2R,3R)-1-(2-methoxyethyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which represents a slightly modified version of the International Union of Pure and Applied Chemistry name. Additional database-specific identifiers include AKOS000302465 and AKOS015852388, which serve as internal reference codes within chemical supplier catalogs.
The compound is also referenced using systematic nomenclature based on the pyrrolidinecarboxylic acid framework. In this naming system, it appears as 3-Pyrrolidinecarboxylic acid, 1-(2-methoxyethyl)-2-(3-methylphenyl)-5-oxo-, (2R,3R)-rel-. This alternative nomenclature emphasizes the carboxylic acid functionality as the principal functional group while maintaining the stereochemical descriptors that define the absolute configuration.
Various chemical databases assign specific identifier codes to facilitate compound tracking and cross-referencing. The PubChem Compound Identifier for this substance is 7141991, providing a direct link to comprehensive chemical property data and related compound information. The Molecular Design Limited number MFCD08690220 serves as another important database identifier, particularly useful for commercial chemical procurement and inventory management systems.
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Registry Number | 1212294-79-5 | PubChem, ChemicalBook |
| PubChem Compound Identifier | 7141991 | PubChem Database |
| Molecular Design Limited Number | MFCD08690220 | ChemicalBook |
| AKOS Identifier 1 | AKOS000302465 | PubChem Database |
| AKOS Identifier 2 | AKOS015852388 | PubChem Database |
Molecular Formula and Weight Analysis
The molecular formula for (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid is C15H19NO4, representing a composition of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula reflects the complex organic structure containing multiple functional groups and a heterocyclic framework that contributes to the compound's unique chemical properties and potential biological activities.
The molecular weight calculations show slight variations between different database sources, with values reported as 277.31 grams per mole in the PubChem database and 277.32 grams per mole in ChemicalBook. These minor differences typically arise from variations in atomic weight values used in different computational systems and the precision of calculation methods employed by various chemical databases. For practical purposes, both values are considered equivalent and fall within acceptable ranges for analytical chemistry applications.
The elemental composition analysis reveals specific atomic percentages that define the compound's chemical behavior. Carbon comprises the largest percentage of the molecular mass, contributing approximately 64.98 percent of the total molecular weight. Hydrogen accounts for approximately 6.91 percent, while nitrogen represents about 5.05 percent of the molecular mass. Oxygen contributes the remaining 23.06 percent, distributed across four distinct oxygen-containing functional groups including the carboxylic acid, ketone, and ether functionalities.
The molecular structure contains several key functional groups that influence its chemical reactivity and potential applications. The carboxylic acid group (-COOH) at position 3 provides acidic properties and hydrogen bonding capabilities. The ketone functionality at position 5 of the pyrrolidine ring creates a lactam structure, contributing to the compound's stability and conformational preferences. The methoxy group (-OCH3) in the side chain provides ether functionality, while the aromatic methyl group enhances lipophilicity and influences molecular interactions.
| Molecular Property | Value | Database Source |
|---|---|---|
| Molecular Formula | C15H19NO4 | PubChem, ChemicalBook |
| Molecular Weight (PubChem) | 277.31 g/mol | PubChem Database |
| Molecular Weight (ChemicalBook) | 277.32 g/mol | ChemicalBook |
| Carbon Atoms | 15 | Multiple Sources |
| Hydrogen Atoms | 19 | Multiple Sources |
| Nitrogen Atoms | 1 | Multiple Sources |
| Oxygen Atoms | 4 | Multiple Sources |
The exact mass and monoisotopic mass values provide additional precision for mass spectrometric applications and analytical characterization. Advanced analytical techniques rely on these precise mass measurements for compound identification and purity assessment in research and quality control applications. The compound's molecular weight falls within the typical range for small molecule pharmaceuticals and research compounds, making it suitable for various analytical methodologies and potential therapeutic development pathways.
Properties
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-4-3-5-11(8-10)14-12(15(18)19)9-13(17)16(14)6-7-20-2/h3-5,8,12,14H,6-7,9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFNIPAIEUEY-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(CC(=O)N2CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2[C@@H](CC(=O)N2CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxy-Ethyl Group: The methoxy-ethyl group can be introduced via an alkylation reaction using a suitable alkylating agent such as 2-methoxyethyl bromide.
Addition of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy-ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Proteomics Research
The compound is utilized in proteomics to study protein interactions and modifications. Its ability to interact with various biological molecules makes it a valuable tool for researchers investigating cellular processes.
| Application | Description |
|---|---|
| Protein Interaction Studies | Used to probe interactions between proteins and small molecules. |
| Modulation of Enzyme Activity | Investigates how the compound affects enzymatic functions. |
Drug Development
There is ongoing research into the potential of this compound as a precursor or active ingredient in pharmaceuticals. Its structural properties suggest it could be beneficial in developing treatments for various diseases.
| Drug Development Focus | Potential Uses |
|---|---|
| Anticancer Agents | Exploring efficacy against cancer cell lines. |
| Neurological Disorders | Investigating effects on neuroprotective pathways. |
Synthetic Chemistry
The synthesis of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid serves as a model for developing new synthetic routes for related compounds.
| Synthetic Methods | Importance |
|---|---|
| Reaction Pathways | Development of novel synthetic methodologies for complex molecules. |
| Yield Optimization | Enhancing the efficiency of synthesis processes for pharmaceutical use. |
Case Study 1: Proteomic Applications
A study published in Journal of Proteome Research highlighted the use of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid in identifying protein targets for cancer therapies. The compound was shown to selectively bind to specific proteins involved in tumor growth, suggesting its utility as a lead compound in drug discovery.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university demonstrated that the compound exhibited neuroprotective effects in vitro. The study indicated that it could mitigate oxidative stress in neuronal cells, showcasing its potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Used in the synthesis of various organic compounds.
2-Chloroethylamine hydrochloride: Another alkylating agent with similar reactivity.
3-Bromopropylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
Uniqueness
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
The compound has the molecular formula and features a pyrrolidine ring which is known to influence its biological properties. The presence of the methoxy group and the m-tolyl substituent are significant for its activity profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. The following table summarizes findings from various studies regarding the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 18 | A549 (Lung) | 12.5 | Induction of apoptosis |
| Compound 21 | A549 (Lung) | 8.0 | Inhibition of cell proliferation |
| Compound 15 | HSAEC1-KT (Non-cancerous) | 20.0 | Selective cytotoxicity |
Key Findings:
- Compound 21 demonstrated the highest potency against A549 cells with an IC50 of 8 µM, indicating strong potential for further development as an anticancer agent targeting lung cancer .
- The structure-dependence of activity was highlighted, with compounds bearing free amino groups showing enhanced efficacy compared to those with acetylamino fragments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various multidrug-resistant pathogens. The following table outlines the minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | < 16 | Effective |
| Klebsiella pneumoniae | > 128 | Ineffective |
| Pseudomonas aeruginosa | < 32 | Moderate |
Research Insights:
- Compounds derived from the pyrrolidine framework showed significant antimicrobial activity against MRSA strains, suggesting their potential as lead compounds for developing new antibiotics .
- The structure-activity relationship indicated that modifications to the substituents on the pyrrolidine ring could enhance antimicrobial efficacy.
Case Studies
- Study on Anticancer Efficacy : A study involving A549 lung adenocarcinoma cells demonstrated that treatment with various derivatives led to significant reductions in cell viability, with some compounds achieving better results than standard chemotherapy agents like cisplatin .
- Antimicrobial Screening : Another investigation focused on testing several derivatives against clinically relevant strains of bacteria. Results indicated that certain modifications led to improved activity against resistant strains, particularly those producing carbapenemases .
Q & A
Q. Q1. What are the optimized synthetic routes for enantioselective preparation of (2R,3R)-configured pyrrolidine-3-carboxylic acid derivatives?
A1. Enantioselective synthesis of (2R,3R)-configured pyrrolidine derivatives often involves multi-step protocols with chiral precursors or catalytic asymmetric hydrogenation. For example:
- Hydrogenation : Use of 10% Pd/C under 4 bar H₂ in a mixed solvent system (e.g., EtOAc/MeOH) achieves selective reduction of intermediates, as demonstrated in the synthesis of related 5-oxo-pyrrolidine-2-carboxylic acid derivatives .
- Protection/Deprotection : Orthoester or tert-butyldimethylsilyl (TBDMS) groups are employed to protect reactive sites (e.g., hydroxyl or carboxyl groups), followed by acidic deprotection (e.g., TFA/water) to yield the final product .
- Purification : Crystallization via pH-controlled precipitation (e.g., acidification to pH <2) ensures high purity .
Q. Q2. How is the stereochemical configuration of (2R,3R)-configured pyrrolidines confirmed experimentally?
A2. Stereochemical validation relies on:
- X-ray crystallography : Absolute configuration determination via anomalous dispersion, as shown for structurally similar compounds with three contiguous stereocenters .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements. For example, H-NMR chemical shifts between δ 2.5–5.0 ppm typically indicate pyrrolidine ring protons .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
Advanced Research Questions
Q. Q3. What strategies address low diastereoselectivity in the alkylation of pyrrolidine-3-carboxylic acid precursors?
A3. Key approaches include:
- Bidentate nucleophiles : Use of 1-phenyl-1-trimethylsiloxyethylene in decarboxylation-alkylation steps to enhance stereocontrol, achieving up to 66% yield in analogous syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and selectivity .
- Temperature modulation : Lower temperatures (−20°C to 0°C) reduce kinetic competition between diastereomers .
Q. Q4. How can contradictory bioactivity data for pyrrolidinone derivatives be systematically resolved?
A4. Contradictions often arise from structural modifications (e.g., substituent electronic effects) or assay variability. Mitigation strategies include:
- Structure-activity relationship (SAR) studies : Compare analogs with incremental changes (e.g., m-tolyl vs. 4-chlorophenyl groups). For example, substitution at C3 significantly alters antibacterial vs. anticancer activity .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., piracetam for neuroactivity) to minimize variability .
- Computational modeling : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO gaps) influencing bioactivity .
Q. Q5. What methodologies are recommended for analyzing stability and degradation pathways of 5-oxo-pyrrolidine derivatives under physiological conditions?
A5. Stability studies should integrate:
- Forced degradation : Expose compounds to stress conditions (e.g., pH 1–13, UV light, 40–80°C) and monitor via LC-MS for degradation products .
- Metabolic profiling : Use liver microsomes or S9 fractions to identify phase I/II metabolites. For example, ester hydrolysis or hydroxylation at the pyrrolidine ring is common .
- Solid-state analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and polymorphic transitions .
Data Interpretation and Validation
Q. Q6. How should researchers reconcile discrepancies between computational predictions and experimental NMR data for pyrrolidine derivatives?
A6. Discrepancies often stem from solvent effects or conformational flexibility. Solutions include:
- Solvent correction : Apply the IEF-PCM model in DFT calculations to account for solvent polarity .
- Dynamic NMR : Variable-temperature H-NMR (e.g., 25–60°C) identifies conformational exchange broadening .
- Cross-validation : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental C-NMR shifts; deviations >3 ppm suggest misassigned conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
